molecular formula C12H9N3O6S B2479268 N-(2-methoxy-5-nitrophenyl)-5-nitrothiophene-2-carboxamide CAS No. 325988-18-9

N-(2-methoxy-5-nitrophenyl)-5-nitrothiophene-2-carboxamide

Cat. No.: B2479268
CAS No.: 325988-18-9
M. Wt: 323.28
InChI Key: IWYAOOVEIHPMFH-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-nitrophenyl)-5-nitrothiophene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of methoxy, nitro, and thiophene groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)-5-nitrothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the nitration of 2-methoxyaniline to form 2-methoxy-5-nitroaniline, followed by its reaction with 5-nitrothiophene-2-carboxylic acid chloride under appropriate conditions to yield the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-nitrophenyl)-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)-5-nitrothiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, potentially affecting cellular oxidative stress pathways. The compound may also interact with enzymes, altering their activity and leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-5-nitrophenyl)acetamide
  • N-(2-methoxy-5-nitrophenyl)-2-methylpropanamide
  • N-(2-methoxy-5-nitrophenyl)-2,3-diphenylacrylamide

Uniqueness

N-(2-methoxy-5-nitrophenyl)-5-nitrothiophene-2-carboxamide is unique due to the presence of both nitro and thiophene groups, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring specific reactivity and stability profiles.

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O6S/c1-21-9-3-2-7(14(17)18)6-8(9)13-12(16)10-4-5-11(22-10)15(19)20/h2-6H,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYAOOVEIHPMFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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